molecular formula C12H8N2O10S2 B14724116 M-Nitrobenzenesulfonyl peroxide CAS No. 6209-71-8

M-Nitrobenzenesulfonyl peroxide

Cat. No.: B14724116
CAS No.: 6209-71-8
M. Wt: 404.3 g/mol
InChI Key: HTFPLYQUBPPUPL-UHFFFAOYSA-N
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Description

M-Nitrobenzenesulfonyl peroxide: is an organic peroxide compound with the molecular formula C12H8N2O10S2 . It is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a nitro group (-NO2) and a sulfonyl peroxide group (-SO2-O-O-SO2-) attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: M-Nitrobenzenesulfonyl peroxide can be synthesized through the reaction of m-nitrobenzenesulfonyl chloride with hydrogen peroxide in the presence of a base. The reaction typically occurs in an organic solvent such as chloroform or dichloromethane. The reaction conditions include maintaining a low temperature to prevent decomposition and controlling the pH to ensure the formation of the desired peroxide.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful handling and storage due to the compound’s sensitivity to heat and light. Industrial methods may also involve the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: M-Nitrobenzenesulfonyl peroxide undergoes various chemical reactions, including:

    Oxidation: The compound can act as an oxidizing agent, converting other substances into their oxidized forms.

    Reduction: Under certain conditions, this compound can be reduced to m-nitrobenzenesulfonic acid.

    Substitution: The peroxide group can be substituted by other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and other peroxides. The reaction conditions often involve low temperatures and controlled pH.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can react with this compound under mild conditions.

Major Products:

    Oxidation: Products include m-nitrophenyl m-nitrobenzenesulfonate and m-nitrobenzenesulfonic acid.

    Reduction: The major product is m-nitrobenzenesulfonic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

M-Nitrobenzenesulfonyl peroxide has several applications in scientific research, including:

    Chemistry: It is used as an oxidizing agent in organic synthesis and as a reagent in electrophilic aromatic substitution reactions.

    Biology: The compound is used in the study of oxidative stress and its effects on biological systems.

    Medicine: Research into the potential therapeutic applications of this compound is ongoing, particularly in the development of new drugs and treatments.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of m-nitrobenzenesulfonyl peroxide involves the homolytic cleavage of the peroxide bond, resulting in the formation of reactive oxygen species. These species can then participate in various chemical reactions, including oxidation and electrophilic substitution. The molecular targets and pathways involved depend on the specific reaction and conditions.

Comparison with Similar Compounds

    P-Nitrobenzenesulfonyl peroxide: Similar in structure but with the nitro group in the para position.

    Benzoyl peroxide: Another organic peroxide with similar oxidizing properties.

    Di-tert-butyl peroxide: A commonly used organic peroxide in industrial applications.

Uniqueness: M-Nitrobenzenesulfonyl peroxide is unique due to the presence of both a nitro group and a sulfonyl peroxide group, which confer distinct reactivity and properties. Its ability to participate in both oxidation and electrophilic substitution reactions makes it a versatile reagent in organic synthesis.

Properties

CAS No.

6209-71-8

Molecular Formula

C12H8N2O10S2

Molecular Weight

404.3 g/mol

IUPAC Name

(3-nitrophenyl)sulfonyloxy 3-nitrobenzenesulfonate

InChI

InChI=1S/C12H8N2O10S2/c15-13(16)9-3-1-5-11(7-9)25(19,20)23-24-26(21,22)12-6-2-4-10(8-12)14(17)18/h1-8H

InChI Key

HTFPLYQUBPPUPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)OOS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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